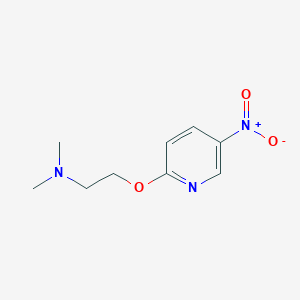
2-(2-Dimethylaminoethoxy)-5-nitropyridine
概要
説明
2-(2-Dimethylaminoethoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 2-(2-dimethylaminoethoxy) group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminoethoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-(2-dimethylaminoethoxy)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反応の分析
Types of Reactions
2-(2-Dimethylaminoethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Reduction: 2-(2-Dimethylaminoethoxy)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Dimethylaminoethoxy)-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-(2-Dimethylaminoethoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylaminoethoxy group can enhance the compound’s solubility and facilitate its binding to biological targets.
類似化合物との比較
Similar Compounds
2-(2-Dimethylaminoethoxy)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-(2-Dimethylaminoethoxy)-3-nitropyridine: Nitro group at the 3-position instead of the 5-position.
Uniqueness
2-(2-Dimethylaminoethoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in medicinal and materials science applications, making it a valuable compound for research and development.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
N,N-dimethyl-2-(5-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C9H13N3O3/c1-11(2)5-6-15-9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
UDBRLIGKRUMVCN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)
![{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid](/img/structure/B8700029.png)
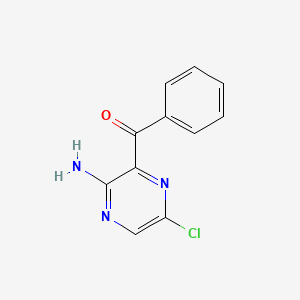
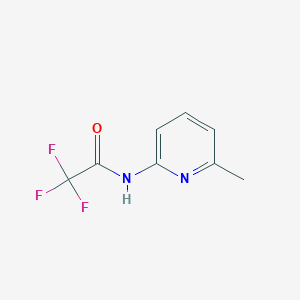
![6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-hydroxy-5H-1,4-dithiino[2,3-c]pyrrol-5-one](/img/structure/B8700043.png)
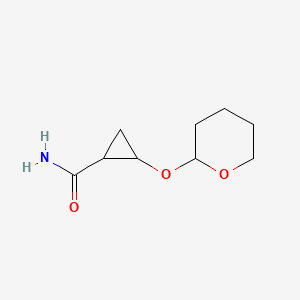
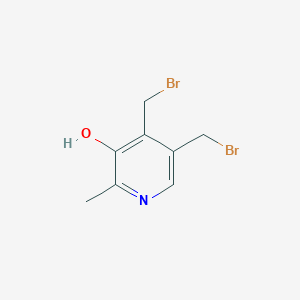






![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
